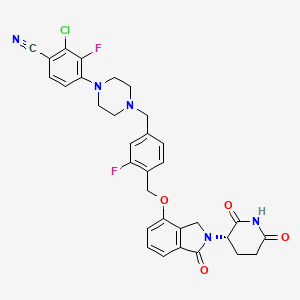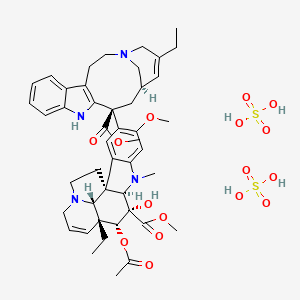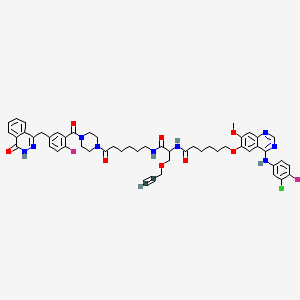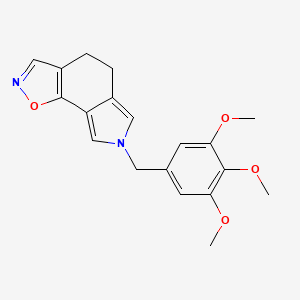
3-Chlorotyrosine-13C9, 15N (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorotyrosine-13C9, 15N (hydrochloride) is a compound labeled with stable isotopes of carbon-13 and nitrogen-15. It is a derivative of 3-Chlorotyrosine, an amino acid that has been modified to include these isotopes. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique isotopic labeling which allows for precise tracking and analysis in various experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorotyrosine-13C9, 15N (hydrochloride) typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the tyrosine molecule. This can be achieved through various synthetic routes, including:
Direct Chlorination: Tyrosine is subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride in the presence of isotopically labeled precursors.
Isotopic Exchange: The isotopic exchange method involves the replacement of hydrogen atoms in tyrosine with carbon-13 and nitrogen-15 atoms using labeled reagents under specific conditions
Industrial Production Methods
Industrial production of 3-Chlorotyrosine-13C9, 15N (hydrochloride) involves large-scale synthesis using automated systems and reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research applications .
Chemical Reactions Analysis
Types of Reactions
3-Chlorotyrosine-13C9, 15N (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in 3-Chlorotyrosine can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions are conducted in polar solvents under controlled temperatures
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of dechlorinated and reduced products.
Substitution: Formation of substituted tyrosine derivatives with various functional groups
Scientific Research Applications
3-Chlorotyrosine-13C9, 15N (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of tyrosine in biochemical pathways.
Biology: Employed in protein labeling and tracking experiments to study protein synthesis, degradation, and interactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and compounds, particularly in the field of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Chlorotyrosine-13C9, 15N (hydrochloride) involves its incorporation into biological systems where it can be tracked using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. The isotopic labels allow for precise detection and quantification, enabling researchers to study metabolic pathways, protein interactions, and drug metabolism. The molecular targets and pathways involved depend on the specific application and experimental design .
Comparison with Similar Compounds
Similar Compounds
3-Chlorotyrosine: The non-labeled version of the compound, used in similar applications but without the benefits of isotopic labeling.
L-Tyrosine: A naturally occurring amino acid, used in various biochemical and metabolic studies.
D-Tyrosine: An enantiomer of L-Tyrosine, used in stereochemical studies and as a chiral building block
Uniqueness
3-Chlorotyrosine-13C9, 15N (hydrochloride) is unique due to its isotopic labeling, which provides enhanced detection and tracking capabilities in research applications. This makes it particularly valuable in studies requiring precise quantification and analysis of metabolic pathways and protein interactions .
Properties
Molecular Formula |
C9H11Cl2NO3 |
|---|---|
Molecular Weight |
262.02 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-3-(3-chloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10ClNO3.ClH/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;/h1-3,7,12H,4,11H2,(H,13,14);1H/t7-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,11+1; |
InChI Key |
DDKBCJANROGKFJ-HLRMJPPESA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[13CH2][13C@@H]([13C](=O)O)[15NH2])Cl)O.Cl |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















